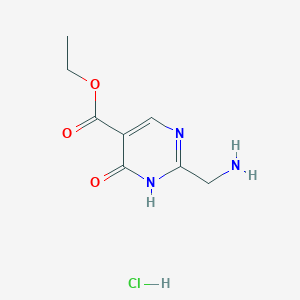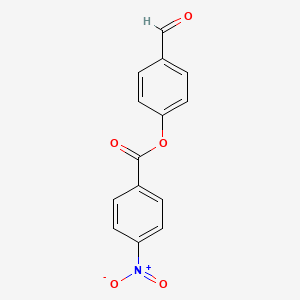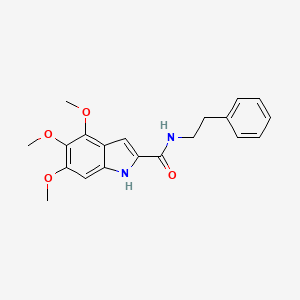
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Trimethoxy Substitution:
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Phenylethyl Group Attachment: The phenylethyl group can be attached to the carboxamide moiety through nucleophilic substitution reactions, using reagents like phenylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors that recognize indole derivatives. The trimethoxy and phenylethyl groups may enhance its binding affinity and specificity, leading to modulation of specific molecular pathways.
類似化合物との比較
Similar Compounds
4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the phenylethyl group, which may result in different biological activity.
N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the trimethoxy substitution, which may affect its chemical reactivity and interactions.
4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide: Contains a methyl group instead of the phenylethyl group, potentially altering its properties.
Uniqueness
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to the combination of trimethoxy and phenylethyl substitutions on the indole core
特性
CAS番号 |
900294-18-0 |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-12-15-14(18(25-2)19(17)26-3)11-16(22-15)20(23)21-10-9-13-7-5-4-6-8-13/h4-8,11-12,22H,9-10H2,1-3H3,(H,21,23) |
InChIキー |
SNLLGCQOCHIFAH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C=C(NC2=C1)C(=O)NCCC3=CC=CC=C3)OC)OC |
溶解性 |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


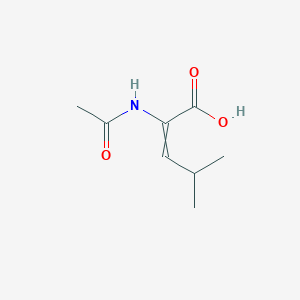
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
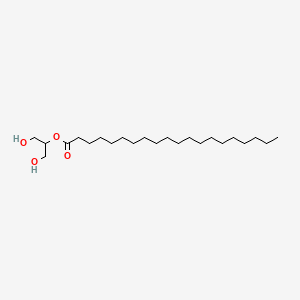
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
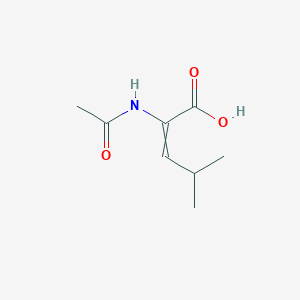
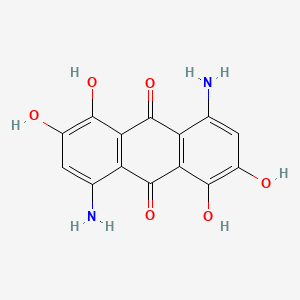
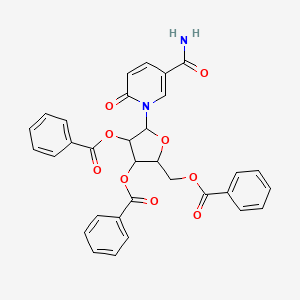
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
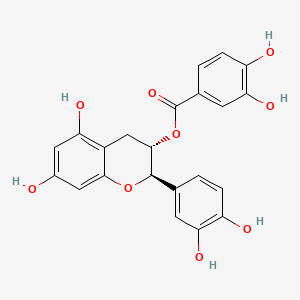
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)
